molecular formula C15H16Cl2N4O B3017617 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea CAS No. 2188825-41-2

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea

Cat. No.: B3017617
CAS No.: 2188825-41-2
M. Wt: 339.22
InChI Key: RXYLBGIBDCPCTO-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea is a synthetic organic compound with potential applications in various scientific fields. This compound features a chlorinated phenyl group and a chloropyrazinylmethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of phenyl and pyrazine derivatives, followed by the introduction of urea functionalities under controlled conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds.

Scientific Research Applications

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyridin-2-yl)methyl]-1-methylurea
  • 1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrimidin-2-yl)methyl]-1-methylurea

Uniqueness

1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea is unique due to its specific combination of chlorinated phenyl and pyrazinylmethyl groups. This structural arrangement may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-10(11-4-3-5-12(16)6-11)21(2)15(22)20-8-13-7-19-14(17)9-18-13/h3-7,9-10H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLBGIBDCPCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)C(=O)NCC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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